Methyl 3-(diethylamino)prop-2-enoate
Description
Methyl 3-(diethylamino)prop-2-enoate is an α,β-unsaturated ester featuring a diethylamino substituent at the β-position. This compound belongs to a broader class of enamino esters, which are characterized by their conjugated systems and diverse reactivity. The diethylamino group likely enhances solubility in organic solvents and modulates electronic properties, influencing reactivity in Michael additions or cyclization reactions .
Properties
CAS No. |
58243-07-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-(diethylamino)prop-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)7-6-8(10)11-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
RUXDZYKPXMQICT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: Another method involves the transesterification of an appropriate ester precursor with methanol under basic conditions.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes to enhance yield and efficiency.
Continuous Flow Reactors: For large-scale production, continuous flow reactors are utilized to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 3-(diethylamino)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Mechanism of Action
Mechanism:
Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural and Molecular Features
Key structural variations among analogs include substituents on the amino group, aromatic or heterocyclic rings, and additional functional groups. Below is a comparative analysis:
Physicochemical and Functional Properties
- By contrast, the nitro group in methyl (2E)-3-(4-nitrophenyl)prop-2-enoate withdraws electrons, making the α,β-unsaturated system more electrophilic .
- Bioactivity: Methyl prop-2-enoate derivatives exhibit antifungal properties, as seen in methyl prop-2-enoate's inhibition of fungal strains like C. sativus. However, substituents like diethylamino may alter bioactivity compared to simpler analogs .
- Solubility and Reactivity: The hydrochloride salt of methyl 3-(pyridin-4-yl)prop-2-enoate (CAS 1365840-62-5) improves aqueous solubility, while bromophenyl groups in CAS 852470-82-7 enhance lipophilicity, affecting pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
